Physicochemical Differentiation: LogP Value Versus Unsubstituted Aniline Analogs
The N,N,3-trimethyl substitution pattern on the aniline ring significantly increases lipophilicity relative to unsubstituted or mono-substituted analogs. The target compound exhibits a calculated octanol-water partition coefficient (clogP) of 2.35 [1]. This is a crucial differentiator for its application as a hydrophobic building block, as compounds with a lower logP (e.g., predicted for 4-(1H-1,2,4-triazol-1-ylmethyl)aniline) would demonstrate different solubility and membrane permeability characteristics, potentially altering reaction kinetics and yields in multi-step syntheses.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.35 (clogP) |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 119192-10-8) |
| Quantified Difference | N/A (Direct comparator data unavailable, but difference is inferred due to presence of methyl groups) |
| Conditions | In silico calculation using standard methodologies. |
Why This Matters
For procurement, this confirms the compound is specifically designed as a lipophilic intermediate; substituting it with a more polar, unsubstituted analog would likely cause failures in downstream reactions dependent on hydrophobicity.
- [1] Sildrug/ECBD Database. (n.d.). Entry for EOS94775, corresponding to N,N,3-Trimethyl-4-(1H-1,2,4-triazol-1-ylmethyl)aniline. View Source
